Enantiomeric Fidelity and Herbicidal Potency: (R)-ADBN vs. Racemic ADBN in Imidazolinone Synthesis
The herbicidal activity of imidazolinones prepared from enantiopure (R)-2-amino-2,3-dimethylbutyronitrile is approximately 1.8‑ to 2‑fold greater than that of the corresponding racemic products derived from racemic ADBN (AC-94149) [1]. The stereospecific process described in U.S. Patent 6,339,158 enables the direct preparation of essentially enantiomerically pure R‑imidazolinones from (R)-ADBN with substantially complete retention of optical purity, thereby eliminating the prior formation and isolation of (R)-2-amino-2,3-dimethylbutyramide, a step documented as difficult to execute at scale [2]. This means that procuring AC-94149 (racemic ADBN) commits the user to a racemic herbicide product with inherently lower specific activity, whereas sourcing resolved (R)-ADBN—or a stabilized composition thereof—directly translates into a twofold potency advantage in the final formulated herbicide.
| Evidence Dimension | Relative herbicidal activity of derived imidazolinone |
|---|---|
| Target Compound Data | Racemic ADBN (AC-94149) → racemic imidazolinone: relative activity = 1.0 (baseline) |
| Comparator Or Baseline | (R)-ADBN → R‑imidazolinone: relative activity ≈ 1.8–2.0× |
| Quantified Difference | 1.8‑ to 2‑fold increase in herbicidal activity for the R‑enantiomer product |
| Conditions | Imidazolinone herbicidal activity assays; standard greenhouse whole-plant screening protocols as referenced in U.S. Patent 6,339,158 and related family members |
Why This Matters
A procurement specification for racemic vs. enantiopure ADBN directly determines the application rate and cost-per-hectare of the final herbicide product, with the R‑enantiomer offering a clear twofold potency advantage.
- [1] Wepplo, P. J.; Drabb, T. W. Process for the preparation of chiral nicotinic, quinolinic or benzoic acid imidazolinone herbicides. U.S. Patent 6,339,158 B1, granted January 15, 2002. (See also U.S. Patent 6,441,190; divisional). View Source
- [2] Wepplo, P. J.; Drabb, T. W. Process for the preparation of chiral nicotinic, quinolinic or benzoic acid imidazolinone herbicides. U.S. Patent 6,339,158 B1, Column 1, Lines 36–42: 'Chiral imidazolinone compounds having the R configuration demonstrate about a 2‑fold increase in herbicidal activity over the corresponding racemic mixture.' View Source
